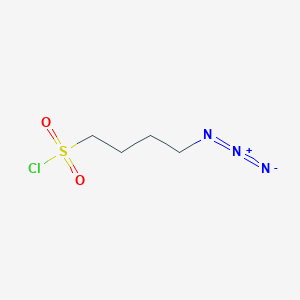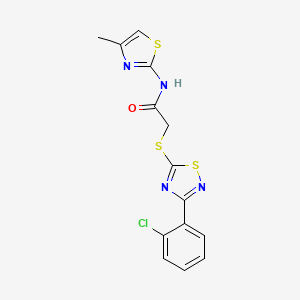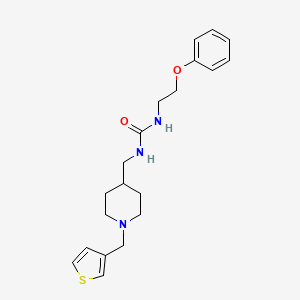![molecular formula C15H21ClN2O3 B2849542 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide CAS No. 757192-68-0](/img/structure/B2849542.png)
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide” is a chemical compound with the CAS Number: 929973-06-8 . It has a molecular weight of 268.74 . The IUPAC name for this compound is 2-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methylacetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17ClN2O2/c1-9-5-4-6-10(2)13(9)15-11(17)8-16(3)12(18)7-14/h4-6H,7-8H2,1-3H3,(H,15,17) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.It has a storage temperature of 4 degrees Celsius . Unfortunately, other physical and chemical properties like solubility, density, and boiling point are not mentioned in the available resources.
Scientific Research Applications
Biological Effects of Acetamide Derivatives
Acetamide derivatives, including compounds structurally related to "2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide", have been studied for their biological effects. Kennedy (2001) provides an update on the toxicology of acetamide and its derivatives, highlighting their commercial importance and the biological consequences of exposure. This review suggests a foundation for understanding the biological activities that such compounds may exhibit, including potential applications in designing substances with desired biological properties (Kennedy, 2001).
Environmental Fate and Behavior of Chemicals
Understanding the environmental fate and behavior of chemicals, including acetamide derivatives, is crucial for assessing their impact and potential applications. Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments, which shares similarities with the environmental considerations for acetamide derivatives. This knowledge is vital for environmental risk assessments and developing compounds with minimized ecological footprints (Haman et al., 2015).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of chemicals similar to "2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide" are crucial for their development as therapeutic agents or other applications. Ranney Re and Oppermann Ja (1979) reviewed the metabolism of the aspartyl moiety of aspartame, an example of how metabolism studies inform the safe and effective use of chemicals in humans and animals. Such studies could guide the development of related compounds for medical or industrial use (Ranney Re & Oppermann Ja, 1979).
Antimicrobial Properties
The search for new antimicrobial agents is a significant area of research. Iqbal et al. (2015) discussed the antituberculosis activity of organotin complexes, showcasing the potential of chemical compounds, including acetamide derivatives, in combating infectious diseases. This highlights the broader application of chemical compounds in developing new therapeutic agents (Iqbal et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is crucial for the synthesis of branched-chain amino acids in plants.
Mode of Action
The compound acts as an inhibitor of AHAS . By binding to the active site of the enzyme, it prevents the normal substrate from attaching, thereby disrupting the synthesis of essential amino acids and halting protein synthesis .
Biochemical Pathways
The inhibition of AHAS affects the biosynthesis pathway of branched-chain amino acids, including leucine, isoleucine, and valine . These amino acids are essential for protein synthesis and plant growth. The disruption of this pathway leads to growth inhibition .
Pharmacokinetics
It is known that the compound is soluble in chloroform and methanol , suggesting that it may be absorbed and distributed in organisms that come into contact with it
Result of Action
The result of the compound’s action is the inhibition of plant growth . By disrupting the synthesis of essential amino acids, the compound prevents normal plant development, leading to growth inhibition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility in chloroform and methanol suggests that it may be more effective in environments where these solvents are present
properties
IUPAC Name |
2-[(2-chloroacetyl)-(2-methoxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-11-5-4-6-12(2)15(11)17-13(19)10-18(7-8-21-3)14(20)9-16/h4-6H,7-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYWLPRHJXXEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CCOC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(butanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2849461.png)



![5-(3-fluoro-4-methylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2849467.png)
![tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate](/img/structure/B2849468.png)
![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)


![N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2849477.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2849480.png)
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2849482.png)